

# **Application Notes and Protocols for Ivonescimab Combination Therapy**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NCI172112 |           |
| Cat. No.:            | B1662734  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for Ivonescimab (also known as AK112 or SMT112) combination therapy. This document includes detailed protocols for key preclinical and clinical experiments, a summary of quantitative data from clinical trials, and visualizations of the underlying biological pathways and experimental workflows.

#### Introduction to Ivonescimab

Ivonescimab is a first-in-class, tetravalent bispecific antibody that simultaneously targets Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor-A (VEGF-A).[1][2][3] This dual-targeting mechanism is designed to synergistically enhance anti-tumor activity by concurrently inhibiting tumor-induced immunosuppression and angiogenesis.[1][4][5] The tetravalent structure of Ivonescimab leads to cooperative binding, with the presence of VEGF-A increasing its binding affinity to PD-1, and vice versa.[4][5][6] This property may lead to preferential accumulation and activity within the tumor microenvironment, where both targets are often co-expressed.[2][7]

## Mechanism of Action: Dual Blockade of PD-1 and VEGF-A



Ivonescimab's mechanism of action is centered on the simultaneous blockade of two critical pathways in cancer progression:

- PD-1/PD-L1 Immune Checkpoint Pathway: Tumor cells can express PD-L1, which binds to the PD-1 receptor on activated T cells, sending an inhibitory signal that suppresses the anti-tumor immune response. By blocking PD-1, Ivonescimab prevents this interaction, thereby restoring the ability of T cells to recognize and eliminate cancer cells.[1]
- VEGF-A Angiogenesis Pathway: VEGF-A is a key signaling protein that promotes the
  formation of new blood vessels (angiogenesis), which are essential for tumor growth and
  metastasis. By inhibiting VEGF-A, Ivonescimab disrupts the tumor's blood supply and can
  also normalize the tumor vasculature, which may enhance the infiltration of immune cells.[1]

The concurrent blockade of these two pathways by a single agent is hypothesized to create a more potent anti-tumor effect than the combination of separate anti-PD-1 and anti-VEGF-A therapies.

#### **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Mechanism of Action of Ivonescimab.



### **Preclinical Experimental Protocols**

This section outlines the detailed methodologies for key preclinical experiments used to characterize the activity of Ivonescimab.

## Protocol 1: In Vitro Binding Affinity and Cooperative Binding Analysis

Objective: To determine the binding affinity of Ivonescimab to human PD-1 and VEGF-A and to assess the cooperative binding effect.

#### Methods:

- Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity:
  - Materials: Recombinant human PD-1 and VEGF-A proteins, 96-well ELISA plates,
     Ivonescimab, HRP-conjugated secondary antibody, TMB substrate.
  - Procedure:
    - 1. Coat 96-well plates with recombinant human PD-1 or VEGF-A (e.g., 100 ng/well) overnight at 4°C.
    - 2. Wash plates with PBST (PBS with 0.05% Tween-20).
    - 3. Block with 3% non-fat milk in PBST for 1 hour at room temperature.
    - 4. Add serial dilutions of Ivonescimab and incubate for 1-2 hours at room temperature.
    - Wash plates and add HRP-conjugated anti-human IgG secondary antibody. Incubate for 1 hour.
    - 6. Wash plates and add TMB substrate. Stop the reaction with 2N H<sub>2</sub>SO<sub>4</sub>.
    - 7. Read absorbance at 450 nm. Calculate EC<sub>50</sub> values from the resulting binding curves.
- Biolayer Interferometry (BLI) for Cooperative Binding (Octet System):



- Materials: Octet system (e.g., Octet RED96), streptavidin biosensors, biotinylated human PD-1, recombinant human VEGF-A, Ivonescimab.
- Procedure:
  - 1. Hydrate streptavidin biosensors in kinetics buffer.
  - 2. Load biotinylated human PD-1 onto the biosensors.
  - Establish a baseline in kinetics buffer.
  - 4. To assess the effect of VEGF-A on PD-1 binding:
    - Associate the PD-1 loaded biosensors with Ivonescimab in the absence and presence of a constant concentration of VEGF-A.
    - Dissociate in kinetics buffer.
  - 5. To assess the effect of PD-1 on VEGF-A binding:
    - Load biotinylated VEGF-A onto biosensors.
    - Associate with Ivonescimab in the absence and presence of a constant concentration of soluble PD-1.
    - Dissociate in kinetics buffer.
  - 6. Analyze the resulting sensorgrams to determine association ( $k_a$ ) and dissociation ( $k_b$ ) rates, and calculate the equilibrium dissociation constant ( $K_b$ ). A lower  $K_b$  in the presence of the second target indicates cooperative binding.

## **Protocol 2: In Vitro Functional Assays**

Objective: To evaluate the ability of Ivonescimab to block PD-1 and VEGF-A signaling pathways.

#### Methods:

PD-1/PD-L1 Blockade Luciferase Reporter Assay:



Materials: PD-1 effector cells (e.g., Jurkat T cells expressing human PD-1 and an NFAT-luciferase reporter), PD-L1 expressing antigen-presenting cells (e.g., CHO-K1 cells),
 Ivonescimab, luciferase assay reagent.

#### Procedure:

- 1. Co-culture the PD-1 effector cells and PD-L1 expressing cells. The interaction between PD-1 and PD-L1 inhibits T-cell receptor signaling and subsequent luciferase expression.
- 2. Add serial dilutions of Ivonescimab to the co-culture.
- 3. Incubate for a specified period (e.g., 6 hours).
- 4. Add luciferase assay reagent and measure luminescence.
- 5. An increase in luminescence indicates that Ivonescimab is blocking the PD-1/PD-L1 interaction and restoring T-cell signaling.
- VEGF-A Signaling Blockade Assay (HUVEC-based):
  - Materials: Human Umbilical Vein Endothelial Cells (HUVECs), VEGF-A, Ivonescimab, cell proliferation assay kit (e.g., CCK-8), cell migration assay chamber.
  - Procedure (Proliferation):
    - 1. Seed HUVECs in a 96-well plate and starve overnight in low-serum media.
    - 2. Pre-incubate Ivonescimab with VEGF-A.
    - 3. Add the Ivonescimab/VEGF-A mixture to the HUVECs and incubate for 48-72 hours.
    - 4. Measure cell proliferation using a CCK-8 or similar assay. Inhibition of VEGF-A-induced proliferation indicates functional blockade.
  - Procedure (Migration):
    - 1. Use a transwell migration assay system.



- 2. Place HUVECs in the upper chamber and VEGF-A with or without Ivonescimab in the lower chamber.
- 3. Incubate to allow for cell migration.
- 4. Stain and count the migrated cells. A reduction in migration in the presence of Ivonescimab demonstrates functional blockade of VEGF-A.

## Protocol 3: In Vivo Anti-Tumor Efficacy in Humanized Mouse Models

Objective: To evaluate the anti-tumor activity of Ivonescimab in a setting with a reconstituted human immune system.

#### Methods:

- Model: Human peripheral blood mononuclear cell (PBMC)-reconstituted immunodeficient mice (e.g., NOD-scid IL2Rynull or NSI mice).
- Tumor Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines such as HCC827 or glioblastoma cell lines like U87MG.[4][5][8]
- Procedure:
  - Subcutaneously implant human tumor cells into the flank of the immunodeficient mice.
  - When tumors reach a palpable size, intravenously inject human PBMCs to reconstitute the human immune system.
  - Randomize mice into treatment groups (e.g., vehicle control, Ivonescimab, comparator antibodies).
  - Administer Ivonescimab intravenously at specified doses and schedules (e.g., twice weekly).
  - Measure tumor volume and body weight regularly.



 At the end of the study, tumors can be harvested for analysis of immune cell infiltration by immunohistochemistry or flow cytometry.

### **Experimental Workflow Diagram**



Click to download full resolution via product page

Caption: Preclinical Experimental Workflow for Ivonescimab.

# Clinical Trial Design: Ivonescimab Combination Therapy

This section details the experimental design of a pivotal Phase 3 clinical trial for Ivonescimab in combination with chemotherapy, based on the HARMONi-A study (NCT05184712).[9][10][11]

## HARMONi-A (NCT05184712) Study Protocol

- Title: A Randomized, Double-Blind, Multicenter, Phase 3 Clinical Study of Ivonescimab or Placebo Combined with Pemetrexed and Carboplatin in Patients With EGFR-mutant Locally Advanced or Metastatic Non-squamous Non-Small Cell Lung Cancer Who Have Progressed on or Following Growth Factor Receptor Tyrosine Kinase Inhibitor (EGFR-TKI) Treatment.
   [11]
- Objective: To compare the efficacy and safety of Ivonescimab plus chemotherapy versus placebo plus chemotherapy.[9][12]
- Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.[9]
   [11][12]
- Patient Population:



- Inclusion Criteria: Patients with locally advanced or metastatic non-squamous NSCLC with an EGFR mutation, who have experienced disease progression on a prior EGFR-TKI.[11]
- Exclusion Criteria: Prior treatment with immune checkpoint inhibitors.[11]
- Treatment Arms:
  - Experimental Arm: Ivonescimab (20 mg/kg) administered intravenously every 3 weeks, in combination with pemetrexed and carboplatin for up to 4 cycles, followed by maintenance therapy with Ivonescimab plus pemetrexed.[10][13]
  - Control Arm: Placebo administered intravenously every 3 weeks, in combination with pemetrexed and carboplatin for up to 4 cycles, followed by maintenance therapy with placebo plus pemetrexed.[10][11]
- Primary Endpoint: Progression-Free Survival (PFS) as assessed by an independent radiographic review committee (IRRC).[14]
- Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), Disease Control Rate (DCR), and safety.[15]

### **Clinical Trial Workflow Diagram**





Click to download full resolution via product page

Caption: HARMONi-A Clinical Trial Workflow.

## **Quantitative Data Summary**

The following tables summarize the key efficacy and safety data from the HARMONi-A clinical trial.



Table 1: Efficacy Outcomes in the HARMONi-A Trial

| Endpoint                        | lvonescimab +<br>Chemotherapy<br>(n=161) | Placebo +<br>Chemotherapy<br>(n=161) | Hazard Ratio (95%<br>CI) / p-value |
|---------------------------------|------------------------------------------|--------------------------------------|------------------------------------|
| Median Progression-             | 7.1 months (95% CI,                      | 4.8 months (95% CI,                  | 0.46 (0.34-0.62); p < 0.001[9][10] |
| Free Survival (PFS)             | 5.9-8.7)[9][14]                          | 4.2-5.6)[9][14]                      |                                    |
| Objective Response              | 50.6% (95% CI, 42.6-                     | 35.4% (95% CI, 28.0-                 | p = 0.006[9][10]                   |
| Rate (ORR)                      | 58.6)[9][10]                             | 43.3)[9][10]                         |                                    |
| Disease Control Rate            | 93.1% (95% CI, 88.0-                     | 83.2% (95% CI, 76.5-                 | -                                  |
| (DCR)                           | 96.5)[2][16]                             | 88.6)[16]                            |                                    |
| Median Overall<br>Survival (OS) | 16.8 months (95% CI, 14.5-20.0)[17]      | 14.1 months (95% CI, 12.8-16.3)[17]  | 0.74 (0.58-0.95); p = 0.019[17]    |

Table 2: Key Safety Data (Grade ≥3 Treatment-Emergent

**Adverse Events**)

| Adverse Event Category           | Ivonescimab +<br>Chemotherapy (n=161) | Placebo + Chemotherapy<br>(n=161) |
|----------------------------------|---------------------------------------|-----------------------------------|
| Any Grade ≥3 TEAE                | 61.5%[9]                              | 49.1%[9]                          |
| Immune-Related AEs               | 6.2%[9][10]                           | 2.5%[9][10]                       |
| VEGF-Related AEs                 | 3.1%[9][10]                           | 2.5%[9][10]                       |
| TEAEs Leading to Discontinuation | 5.6%[16]                              | 2.5%[16]                          |
| TEAEs Leading to Death           | 1.8%[15]                              | 2.8%[15]                          |

## Conclusion

The experimental design for Ivonescimab combination therapy is supported by a strong preclinical rationale demonstrating its dual mechanism of action. Clinical trials, such as the HARMONi-A study, have provided evidence of significant clinical benefit in progression-free and overall survival for patients with EGFR-mutant NSCLC who have progressed on TKI



therapy, with a manageable safety profile.[9][17] The detailed protocols and data presented in these application notes are intended to guide researchers and drug development professionals in the further investigation and application of this novel bispecific antibody.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. PD-1 PD-L1 Blockade Bioassay Protocol [promega.jp]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Overall Survival Data from HARMONi-A, Featuring Ivonescimab in Combination with Chemotherapy vs. Chemotherapy in 2L+ Treatment of Patients with EGFRm NSCLC in China, to be Showcased at SITC 2025 | Nasdaq [nasdaq.com]
- 4. PD-1/PD-L1 immune checkpoint Bioassay Cellomatics Biosciences [cellomaticsbio.com]
- 5. Establishment of peripheral blood mononuclear cell-derived humanized lung cancer mouse models for studying efficacy of PD-L1/PD-1 targeted immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dpm.curiaglobal.com [dpm.curiaglobal.com]
- 7. Immune complex formation analysed by high-performance size exclusion chromatography (HPLC-SEC) using either 125I-labelled antigen or enzyme-linked immunosorbent assay (ELISA) for detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Outcomes Reported With Second-Line Regimen of Ivonescimab Plus Chemotherapy in NSCLC - The ASCO Post [ascopost.com]
- 9. Summit Therapeutics Inc. Ivonescimab Plus Chemotherapy Demonstrates a Statistically Significant Benefit in Overall Survival with a Hazard Ratio of 0.74 in 2L+ Treatment of Patients with EGFRm NSCLC in HARMONi-A Study Conducted by Akeso in China [smmttx.com]
- 10. Ivonescimab Plus Chemotherapy in Non-Small Cell Lung Cancer With EGFR Variant: A Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]



- 12. Safety, Pharmacokinetics, and Pharmacodynamics Evaluation of Ivonescimab, a Novel Bispecific Antibody Targeting PD-1 and VEGF, in Chinese Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. An improved patient-derived xenograft humanized mouse model for evaluation of lung cancer immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. biospace.com [biospace.com]
- 17. Construction of a Humanized PBMC-PDX Model to Study the Efficacy of a Bacterial Marker in Lung Cancer Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Ivonescimab Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662734#ivonescimab-combination-therapy-experimental-design]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com